molecular formula C5H8BrNO B1282023 (R)-5-Bromomethyl-2-pyrrolidinone CAS No. 98612-60-3

(R)-5-Bromomethyl-2-pyrrolidinone

Cat. No. B1282023
CAS RN: 98612-60-3
M. Wt: 178.03 g/mol
InChI Key: QFOSFXPTXNRRMF-SCSAIBSYSA-N
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Description

The compound "(R)-5-Bromomethyl-2-pyrrolidinone" is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed. These compounds are generally brominated pyrrolidinones or related structures, which are of interest due to their potential biological activities and use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related brominated compounds involves various strategies. For instance, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine is achieved through intramolecular hydroboration–cycloalkylation, starting from 5-bromo-3-pyridinecarboxylic acid . Another approach is the preparation of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . Additionally, the synthesis of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide involves stereochemical considerations and is confirmed by X-ray analysis and electronic circular dichroism .

Molecular Structure Analysis

The molecular structures of brominated compounds are often confirmed using spectroscopic methods and X-ray crystallography. For example, the absolute configurations of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were confirmed by X-ray analysis and compared with theoretical simulations . The structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was unambiguously confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Brominated pyrrolidinones and related compounds can undergo various chemical reactions. For instance, 5-(bromomethyl)-1-pyrrolinium bromides can rearrange with alkoxides to afford functionalized piperidines . Electrophilic substitution reactions, such as nitration and bromination, have been studied on pyrromethenones and related compounds, revealing reactivity patterns that are consistent with theoretical predictions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are characterized using spectroscopic techniques and computational methods. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, for example, was performed using FT-IR and NMR spectroscopies, and its non-linear optical properties were determined using density functional theory . The binding affinities of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues for dopamine receptors were measured using in vitro binding assays, indicating significant selectivity for dopamine D3 receptors .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antitumor Activity : The synthesis and crystal structure of enantiomers related to 5-Bromomethyl-2-pyrrolidinone, specifically 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have been investigated. These compounds have shown to inhibit the activity of PI3Kα kinase, indicating potential in anticancer activity (Zhou et al., 2015).

  • Reactivity and Applications in Synthesis : A review of synthetic methods and reactions of 3-pyrrolidinones, which include derivatives like (R)-5-Bromomethyl-2-pyrrolidinone, highlights their versatility in synthesizing a variety of heterocyclic compounds and as a raw material for drug synthesis (Amer et al., 2008).

Chemical Reagents and Analytical Techniques

  • Chiral Reagent for Alcohol Analysis : A chiral nonracemic reagent, closely related to (R)-5-Bromomethyl-2-pyrrolidinone, has been used for determining the enantiomeric composition of alcohols by producing diastereomeric derivatives observable via proton NMR (Smith et al., 1994).

Biological and Chemical Properties

  • Biological and Pharmaceutical Applications : The compound has been used in the synthesis of a new class of chiral pyrrolidinone, showing potential in several biological processes. These derivatives may have roles in anti-inflammatory and antihypertensive activity (Jeyachandran, 2021).

  • Functionalization and Rearrangement in Chemistry : Research on 5-(Bromomethyl)-1-pyrrolinium bromides, a similar compound, demonstrated their rearrangement with alkoxides to afford functionalized piperidines, showcasing the compound's versatility in chemical transformations (Kimpe et al., 1996).

  • Synthetic Intermediate in Drug Synthesis : Another related study on 5-Methyl-3-(bromomethyl)pyridine, an intermediate in the synthesis of a compound like rupatadine, reflects the utility of such bromomethyl pyrrolidinones in the pharmaceutical industry (Guo et al., 2015).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the hazards associated with a chemical compound, as well as safety precautions for handling and storage.


Future Directions

This could involve predicting potential applications for the compound based on its properties, or suggesting modifications to its structure to enhance its properties.


For a specific compound like “®-5-Bromomethyl-2-pyrrolidinone”, you would need to look up this information in scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. There are also public databases like PubChem, ChemSpider, and the Protein Data Bank that provide information on many compounds. If you’re looking for academic papers, databases like PubMed, Web of Science, and Google Scholar are good places to start.


I hope this information is helpful and encourages you to continue your research! If you have any other questions, feel free to ask.


properties

IUPAC Name

(5R)-5-(bromomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOSFXPTXNRRMF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503704
Record name (5R)-5-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Bromomethyl-2-pyrrolidinone

CAS RN

98612-60-3
Record name (5R)-5-(Bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98612-60-3
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